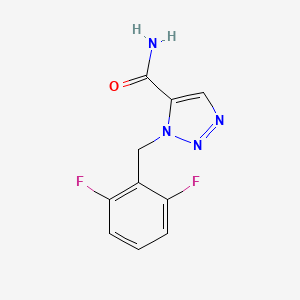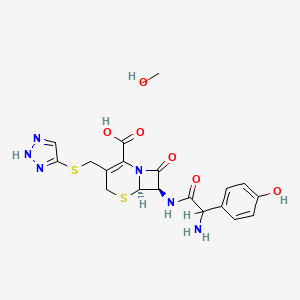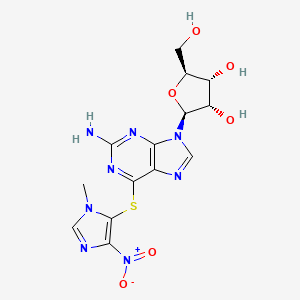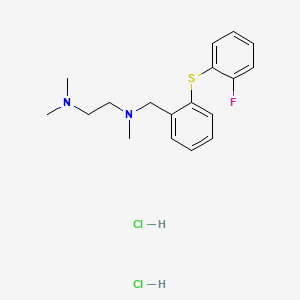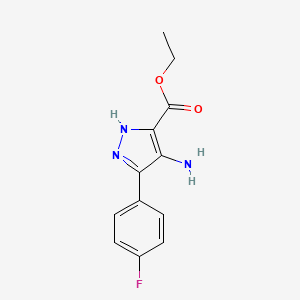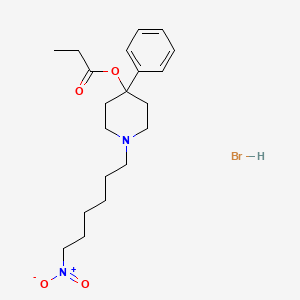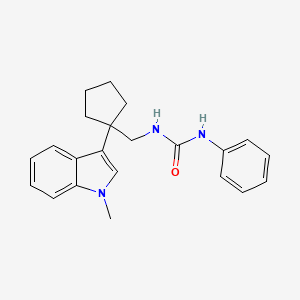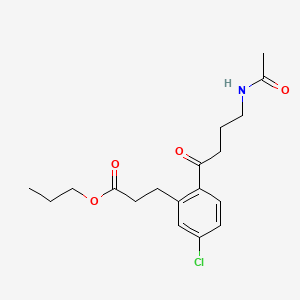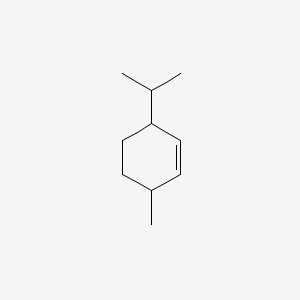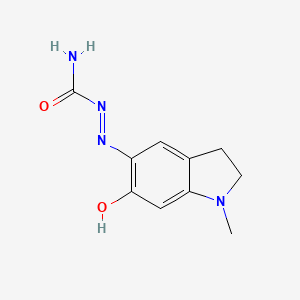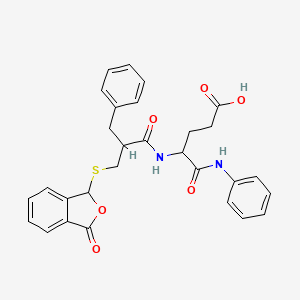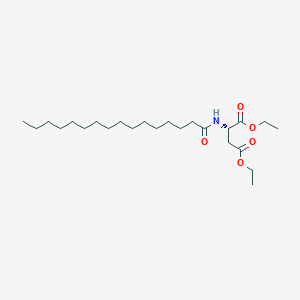
Diethyl palmitoyl aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl palmitoyl aspartate typically involves the esterification of aspartic acid with palmitic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl palmitoyl aspartate can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the ester groups into alcohols.
Substitution: This reaction can replace the ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Formation of palmitic acid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted aspartates.
Scientific Research Applications
Diethyl palmitoyl aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of diethyl palmitoyl aspartate involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates its incorporation into lipid bilayers, enhancing membrane fluidity and stability. Additionally, the aspartate moiety can interact with various enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl palmitoyl glutamate: Similar structure but with a glutamate backbone.
Diethyl stearoyl aspartate: Similar structure but with a stearoyl group instead of a palmitoyl group.
Diethyl palmitoyl alanine: Similar structure but with an alanine backbone
Uniqueness
Diethyl palmitoyl aspartate is unique due to its specific combination of a palmitoyl group and an aspartate backbone, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3397-14-6 |
|---|---|
Molecular Formula |
C24H45NO5 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
diethyl (2S)-2-(hexadecanoylamino)butanedioate |
InChI |
InChI=1S/C24H45NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)25-21(24(28)30-6-3)20-23(27)29-5-2/h21H,4-20H2,1-3H3,(H,25,26)/t21-/m0/s1 |
InChI Key |
HQXMTDSLKXAPTA-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


